(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
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Overview
Description
(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[310]hexane-2,4-dione is a complex organic compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known methods. Key steps in the synthesis may include:
- Formation of the bicyclic core through cyclization reactions.
- Introduction of the allyl and ethyl groups via alkylation reactions.
- Functionalization of the phenyl ring with an amino group through nitration and subsequent reduction.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of catalysts to enhance reaction rates.
- Implementation of continuous flow reactors for large-scale production.
- Purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amino groups or to reduce double bonds.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or sulfonyl chlorides (RSO2Cl) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines or alkanes.
Scientific Research Applications
Chemistry
In chemistry, (1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, this compound may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a probe for studying biological pathways.
Medicine
In medicine, this compound may have potential therapeutic applications. It could be investigated for its efficacy in treating various diseases or conditions.
Industry
In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions. Its unique properties may make it suitable for specific industrial applications.
Mechanism of Action
The mechanism of action of (1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may interact with specific enzymes or receptors, modulating their activity.
Inhibition of pathways: It could inhibit certain biochemical pathways, leading to therapeutic effects.
Activation of signaling cascades: The compound may activate signaling pathways that result in desired biological outcomes.
Comparison with Similar Compounds
Similar Compounds
- (1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-methyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- (1R,5S,6r)-3-allyl-6-(4-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione
- (1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-propyl-3-azabicyclo[3.1.0]hexane-2,4-dione
Uniqueness
The uniqueness of (1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione lies in its specific substitution pattern and the presence of the bicyclic core. These structural features may confer unique chemical and biological properties, making it distinct from similar compounds.
Properties
IUPAC Name |
(1S,5R)-6-(3-aminophenyl)-6-ethyl-3-prop-2-enyl-3-azabicyclo[3.1.0]hexane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-3-8-18-14(19)12-13(15(18)20)16(12,4-2)10-6-5-7-11(17)9-10/h3,5-7,9,12-13H,1,4,8,17H2,2H3/t12-,13+,16? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVXGXPQMMLPPJ-OCZCAGDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C2C1C(=O)N(C2=O)CC=C)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1([C@@H]2[C@H]1C(=O)N(C2=O)CC=C)C3=CC(=CC=C3)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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